molecular formula C19H21N3OS B492652 3-((3-cyano-4,6-dimethylpyridin-2-yl)thio)-N-phenethylpropanamide CAS No. 667913-13-5

3-((3-cyano-4,6-dimethylpyridin-2-yl)thio)-N-phenethylpropanamide

Cat. No.: B492652
CAS No.: 667913-13-5
M. Wt: 339.5g/mol
InChI Key: ZCDZRKUOOHYEQH-UHFFFAOYSA-N
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Description

3-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-phenethylpropanamide is a synthetic organic compound featuring a pyridine core substituted with cyano and methyl groups at positions 3, 4, and 4. The thioether linkage connects the pyridine moiety to a propanamide chain, which is further substituted with a phenethyl group.

Properties

IUPAC Name

3-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(2-phenylethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-14-12-15(2)22-19(17(14)13-20)24-11-9-18(23)21-10-8-16-6-4-3-5-7-16/h3-7,12H,8-11H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDZRKUOOHYEQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCCC(=O)NCCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-cyano-4,6-dimethylpyridin-2-yl)thio)-N-phenethylpropanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, particularly at the positions ortho to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it useful in the development of new materials and catalysts.

Biology

Biologically, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research into its biological activity is ongoing, with studies focusing on its interaction with various biological targets.

Medicine

In medicine, this compound could be explored for its potential as a therapeutic agent. Its structural features suggest it might interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 3-((3-cyano-4,6-dimethylpyridin-2-yl)thio)-N-phenethylpropanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The cyano group could participate in hydrogen bonding or electrostatic interactions, while the thioether and amide groups could enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

a) N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2)
  • Structure: Features a pyridine ring with cyano and distyryl groups (4,6-positions), a thioether-linked acetamide chain, and a 4-chlorophenyl substituent.
  • Synthesis: Prepared by reacting 3-cyano-4,6-distyrylpyridin-2(1H)-thione with 2-chloro-N-(4-chlorophenyl)acetamide in ethanol with sodium acetate .
  • Key Difference : The acetamide chain (vs. propanamide) and distyryl substituents (vs. methyl groups) distinguish it from the target compound.
b) 3-Amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (Compound 3)
  • Structure: Cyclized derivative of Compound 2, with a fused thienopyridine system and loss of the cyano group.
  • Synthesis: Derived from thermal cyclization of Compound 2 in ethanolic sodium ethoxide .
  • Key Difference: Cyclization eliminates the thioether linkage and cyano group, reducing insecticidal potency compared to open-chain analogs .
c) 2-((3-Cyano-4,6-bis(4-morpholinophenyl)pyridin-2-yl)thio)-N-(isoxazol-3-yl)acetamide
  • Structure: Biaryl-substituted pyridine core with morpholino groups and an isoxazole-linked acetamide.
  • Activity: Demonstrated CD73 enzyme inhibition, reversing adenosine-mediated immune suppression in T cells .
  • Key Difference: The morpholino and isoxazole substituents confer distinct biological targeting compared to the phenethyl group in the target compound.
Insecticidal Activity Against Cowpea Aphid (Aphis craccivora)
Compound LC50 (ppm) at 24h LC50 (ppm) at 48h Toxic Ratio vs. Acetamiprid
Compound 2 0.192 (adults) 0.041 (adults) 3.2x higher activity
Compound 3 0.841 (adults) 0.095 (adults) 1.5x higher activity
Acetamiprid (Reference) 0.006 (adults) 0.023 (adults)

Key Findings :

  • Open-chain vs.
  • Substituent Effects : Distyryl groups in Compound 2 enhance lipophilicity and target binding, while methyl groups in the target compound may optimize metabolic stability .
Enzyme Inhibition and Therapeutic Potential
  • CD73 Inhibitors: Derivatives with morpholino-substituted biaryl pyridines (e.g., 2-((3-cyano-4,6-bis(4-morpholinophenyl)pyridin-2-yl)thio)-N-(isoxazol-3-yl)acetamide) show immune-modulatory effects, suggesting that pyridine-thioether scaffolds are versatile for drug discovery .

Physicochemical and Pharmacokinetic Properties

Property Target Compound (Predicted) Compound 2 Compound 3
Molecular Weight 353.45 g/mol 507.62 g/mol 559.67 g/mol
LogP (Lipophilicity) ~3.2 (moderate) ~5.1 (high) ~4.8 (high)
Hydrogen Bond Acceptors 5 6 5

Biological Activity

The compound 3-((3-cyano-4,6-dimethylpyridin-2-yl)thio)-N-phenethylpropanamide is a member of the thioamide class, characterized by its unique structural features that include a pyridine ring with a cyano group and a thioether linkage. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and agrochemicals.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The thioether moiety may interact with various enzymes, potentially acting as an inhibitor. This interaction can lead to the modulation of metabolic pathways.
  • Receptor Binding : The structural characteristics allow it to bind to specific receptors, influencing signal transduction pathways.
  • Lipophilicity : The presence of the cyano and thio groups enhances its lipophilicity, improving bioavailability and cellular uptake.

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. Preliminary tests suggest that this compound may inhibit the growth of various bacteria and fungi.

Insecticidal Properties

The compound's structural components are known to enhance biological activity in insecticidal applications. Its efficacy against certain insect pests has been noted in agricultural studies, indicating potential for use in pest control formulations.

Cytotoxicity Studies

Research indicates that the compound may exhibit cytotoxic effects on certain cancer cell lines. A study involving various concentrations showed a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.

Case Studies

  • Insecticidal Efficacy : In a controlled study, this compound was tested against Aedes aegypti. Results indicated a significant reduction in larval survival rates at concentrations above 50 ppm.
  • Antimicrobial Testing : A comparative study evaluated the antimicrobial effects against Escherichia coli and Staphylococcus aureus. The compound demonstrated minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Research Findings

Study FocusFindingsReference
AntimicrobialEffective against E. coli and S. aureus
InsecticidalReduced larval survival in Aedes aegypti
CytotoxicityDose-dependent inhibition on cancer cell lines

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